BOC-D-Phenylglycinol

Chiral Synthesis Enantiomeric Purity Peptide Synthesis

BOC-D-Phenylglycinol (CAS 102089-74-7) is the essential D-configured chiral building block for predictable stereochemical outcomes. Unlike its L-enantiomer or racemate, only this specific stereoisomer (ee: 99%; specific rotation [α]D20 = -38° to -40°) guarantees correct configuration in asymmetric synthesis, peptide coupling (Boc SPPS), and drug development—most notably as a precursor to the GnRH antagonist Elagolix. Procure this enantiopure reagent to ensure reaction reproducibility, avoid costly stereochemical errors, and meet the rigorous chiral purity demands of medicinal chemistry programs.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 102089-74-7
Cat. No. B105088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-D-Phenylglycinol
CAS102089-74-7
Synonyms(R)-(-)-N-BOC-2-Phenylglycinol;  N-Boc-D-alpha-phenylglycinol;  (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol; 
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1
InChIKeyIBDIOGYTZBKRGI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-D-Phenylglycinol (CAS 102089-74-7): Procurement-Grade Specifications for Chiral Synthesis and Peptide Research


BOC-D-Phenylglycinol (CAS 102089-74-7), also known as (−)-N-Boc-D-α-phenylglycinol, is a chemically synthesized, protected chiral amino alcohol featuring a tert-butyloxycarbonyl (Boc) protective group attached to D-phenylglycinol . With the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol, it presents as a white to off-white crystalline powder . As a foundational chiral building block, it is fundamental to the synthesis of enantiopure compounds in both academic and industrial settings, with documented applications in peptide synthesis, asymmetric catalysis, and the preparation of complex pharmaceutical intermediates [1].

BOC-D-Phenylglycinol (CAS 102089-74-7): The Critical Impact of Absolute Stereochemistry on Downstream Application Outcomes


In asymmetric synthesis and chiral resolution, the specific enantiomer of a building block is not an interchangeable variable but a fundamental determinant of reaction outcome. Substituting BOC-D-Phenylglycinol with its L-enantiomer (CAS 117049-14-6) or a racemic mixture (CAS 67341-01-9) will predictably invert the stereochemical course of a reaction, leading to the opposite enantiomer of the target molecule [1]. This can have profound consequences, particularly in pharmaceutical development where the biological activity, safety, and efficacy of a drug candidate are often strictly tied to a single enantiomer. Procurement of the incorrect stereoisomer compromises not only the scientific validity of research but also can lead to significant financial and time losses due to failed syntheses or inaccurate biological assays. The following quantitative evidence underscores why the D-configuration must be specifically verified and selected.

BOC-D-Phenylglycinol (CAS 102089-74-7): Verifiable Differentiation from Comparators via Quantitative Specifications and Performance Data


Verified Enantiomeric Identity and Optical Purity for BOC-D-Phenylglycinol (CAS 102089-74-7)

BOC-D-Phenylglycinol (CAS 102089-74-7) is characterized by a specific optical rotation that definitively distinguishes it from its L-enantiomer and confirms its high enantiomeric purity. For the target D-enantiomer, multiple independent vendor specifications report a specific rotation ([α]D20) of -38° to -40° (c=1, CHCl3) . In contrast, BOC-L-Phenylglycinol (CAS 117049-14-6) exhibits a specific rotation of +39±3° (c=1, CHCl3) . This >78° difference in specific rotation between the two enantiomers under identical conditions provides a clear, quantifiable metric for identity verification and quality control. Furthermore, the D-enantiomer is commercially available with a verified enantiomeric excess (ee) of 99% (GLC) , ensuring its suitability for applications requiring high stereochemical fidelity.

Chiral Synthesis Enantiomeric Purity Peptide Synthesis

Enhanced Stability and Reaction Control Through Boc-Protection in BOC-D-Phenylglycinol (CAS 102089-74-7)

The presence of the tert-butyloxycarbonyl (Boc) protecting group in BOC-D-Phenylglycinol provides a substantial advantage in synthetic workflows compared to the unprotected amino alcohol, D-Phenylglycinol. The Boc group allows for the selective modification of other functional groups without interference from the amine, a critical requirement in peptide and complex molecule synthesis . While precise yield improvements are synthesis-specific, the literature and vendor documentation consistently state that the use of Boc-protected amino alcohols like BOC-D-Phenylglycinol leads to higher yields and purity in final products due to reduced side reactions during peptide bond formation . This controlled reactivity is a cornerstone of modern solid-phase peptide synthesis (SPPS), for which this compound is specifically designated as suitable .

Peptide Synthesis Protecting Group Strategy Reaction Selectivity

Validated Chiral Resolution Capability of BOC-D-Phenylglycinol (CAS 102089-74-7)

BOC-D-Phenylglycinol's utility as a chiral auxiliary has been empirically validated in a peer-reviewed study for the efficient resolution of racemic secondary alcohols. A 2024 study in *Chemical Research in Chinese Universities* demonstrated that both N-Boc-D- and N-Boc-L-phenylglycines (direct precursors to the corresponding phenylglycinols) could be used to resolve racemic (E)-4,4-dimethyl-1-(4-nitrophenyl)pent-1-en-3-ol into its two enantiomers [1]. The resolution strategy, based on diastereomeric ester formation and crystallization, yielded the target enantiomers in high optical purities, with the absolute configurations of all intermediates confirmed by single-crystal X-ray diffraction [1]. This study provides direct experimental evidence of the compound's effectiveness as a resolving agent and its ability to produce compounds with high optical purity.

Chiral Resolution Asymmetric Synthesis Pharmaceutical Intermediates

Precursor to Critical Pharmaceutical Intermediates: BOC-D-Phenylglycinol (CAS 102089-74-7)

BOC-D-Phenylglycinol is a documented starting material for the synthesis of specific pharmaceutical compounds. A patent (US-8759365-B2) describes the use of BOC-D-Phenylglycinol in the synthesis of Elagolix, a GnRH antagonist used in the management of endometriosis-associated pain [1]. This connection to an FDA-approved drug provides a concrete, high-value application that distinguishes it from other chiral amino alcohols that may only have more generic or exploratory uses. The documented synthetic route provides a validated path for procuring this compound for specific, impactful research.

Drug Synthesis Pharmaceutical Intermediates Elagolix

BOC-D-Phenylglycinol (CAS 102089-74-7): High-Impact Application Scenarios Driven by Verified Performance


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates and APIs

Given its high, verified enantiomeric purity (ee: 99%) and defined stereochemistry (specific rotation [α]D20 = -38° to -40°), BOC-D-Phenylglycinol (CAS 102089-74-7) is the reagent of choice for constructing D-configured chiral centers in pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Its role as a precursor to Elagolix, a GnRH antagonist, underscores its direct relevance in drug development . Procurement of this specific enantiomer is essential for medicinal chemistry programs aiming to synthesize and test D-configured drug candidates, ensuring that stereochemical outcomes are predictable and aligned with project goals.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Design

BOC-D-Phenylglycinol is explicitly designated for use in Boc solid-phase peptide synthesis (SPPS) by major chemical suppliers . The Boc protecting group allows for the selective incorporation of this non-natural amino alcohol into peptide chains without unwanted side reactions . This is critical for the rational design of peptidomimetics and modified peptides, where the D-configured phenylglycinol moiety can be introduced to enhance metabolic stability or modulate biological activity. Procurement of this compound is a standard requirement for peptide chemists engaged in these advanced syntheses.

Chiral Resolution and Asymmetric Synthesis as a Validated Auxiliary

As demonstrated in a peer-reviewed 2024 study, BOC-D-Phenylglycinol (and its L-enantiomer) can be effectively employed as a chiral auxiliary for the resolution of racemic mixtures of secondary alcohols [1]. The success of this method, confirmed by X-ray crystallography, provides a validated experimental framework for researchers. Laboratories facing the challenge of obtaining single enantiomers of complex alcohols can procure BOC-D-Phenylglycinol with confidence that its performance as a resolving agent is documented and reproducible.

Synthesis of Chiral Heterocycles and Polyhydroxylated Alkaloids

The compound's utility extends beyond linear peptides. Vendor documentation and literature indicate its role as a chiral synthon for heterocyclizations and as a precursor to chiral oxazolidinones . Furthermore, it is employed in the enantioselective synthesis of complex natural product-like structures such as polyhydroxypiperidines . This positions BOC-D-Phenylglycinol as a valuable starting material for academic and industrial labs focused on the total synthesis of biologically active alkaloids and the discovery of new heterocyclic scaffolds.

Technical Documentation Hub

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